![molecular formula C14H10O2 B15335701 2-Methylbenzo[f]chromen-3-one CAS No. 21315-44-6](/img/structure/B15335701.png)
2-Methylbenzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzo[f]chromen-3-one is a heterocyclic compound that belongs to the family of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a chromene moiety with a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[f]chromen-3-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, 2-hydroxynaphthaldehyde can be reacted with ethyl acetoacetate in the presence of piperidine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Pechmann condensation remains a fundamental approach for its synthesis on a laboratory scale.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromene moiety to dihydrochromenes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Dihydrochromenes
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylbenzo[f]chromen-3-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. The compound can inhibit enzymes and proteins involved in cell proliferation, leading to cell death .
Comparison with Similar Compounds
- 3-Bromo-4-methylbenzo[h]chromen-2-one
- 5,6,8-Trihydroxy-2-methylbenzo[g]chromen-4-one
- 1-Methylbenzo[f]chromen-3-one
Comparison: 2-Methylbenzo[f]chromen-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it shows a different spectrum of antimicrobial and anticancer activities .
Properties
CAS No. |
21315-44-6 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14(9)15/h2-8H,1H3 |
InChI Key |
QKOZRPGRBXTAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


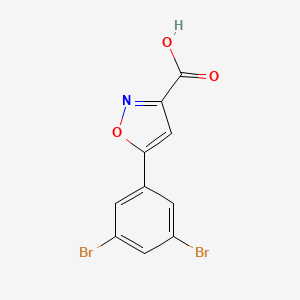
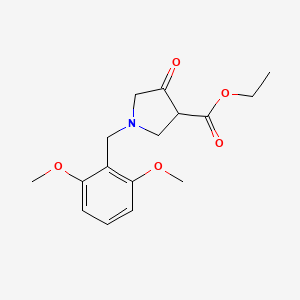
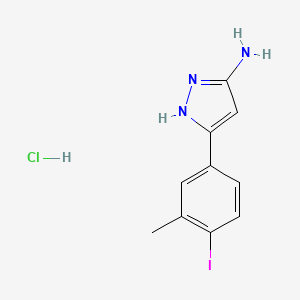
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
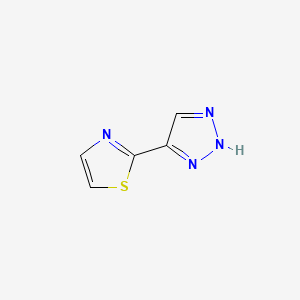
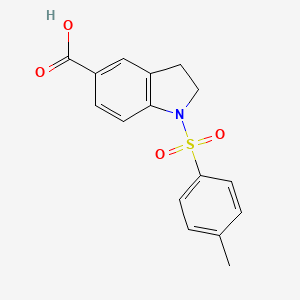
![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)
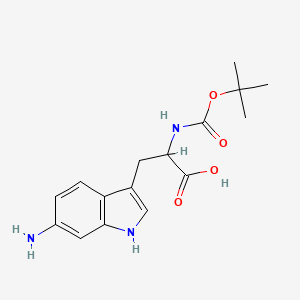
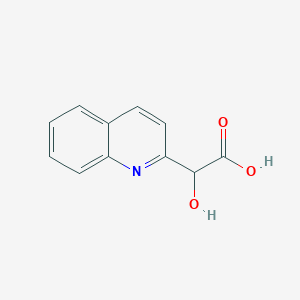
![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
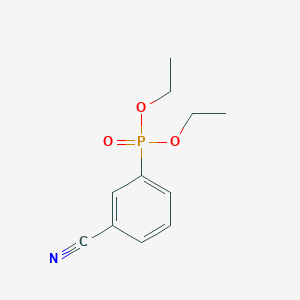

![8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15335708.png)
